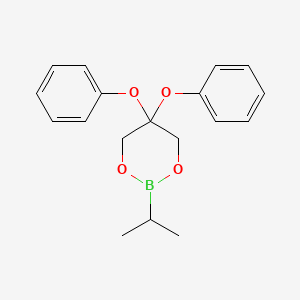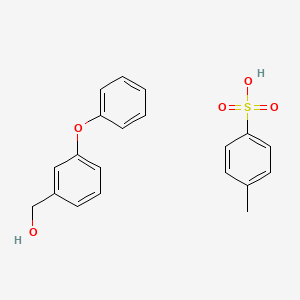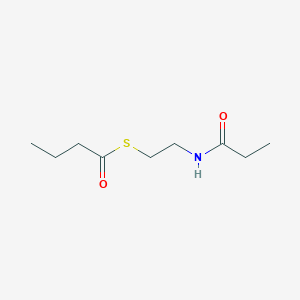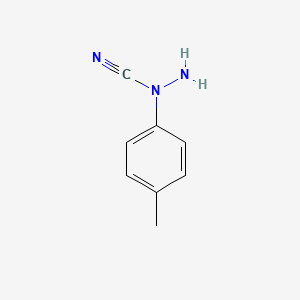
1-(4-Methylphenyl)hydrazine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)hydrazine-1-carbonitrile is an organic compound that features a hydrazine group attached to a 4-methylphenyl ring and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)hydrazine-1-carbonitrile can be synthesized through the base-catalyzed condensation of 4-methylphenylhydrazine with cyanogen bromide. The reaction typically involves the use of a base such as sodium acetate to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like cyanogen bromide.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)hydrazine-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or halides can be used in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
1-(4-Methylphenyl)hydrazine-1-carbonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)hydrazine-1-carbonitrile involves its interaction with biological targets through its hydrazine and carbonitrile functional groups. These groups can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity . The compound’s ability to form stable intermediates makes it a valuable tool in studying biochemical pathways and molecular interactions.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)hydrazine-1-carbonitrile
- 1-(4-Methoxyphenyl)hydrazine-1-carbonitrile
- 1-(4-Nitrophenyl)hydrazine-1-carbonitrile
Comparison: 1-(4-Methylphenyl)hydrazine-1-carbonitrile is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents (e.g., chloro, methoxy, nitro), the methyl group provides distinct steric and electronic effects that can affect the compound’s chemical behavior and biological activity .
Properties
CAS No. |
89521-86-8 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
amino-(4-methylphenyl)cyanamide |
InChI |
InChI=1S/C8H9N3/c1-7-2-4-8(5-3-7)11(10)6-9/h2-5H,10H2,1H3 |
InChI Key |
QRNAHGJZMWVFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
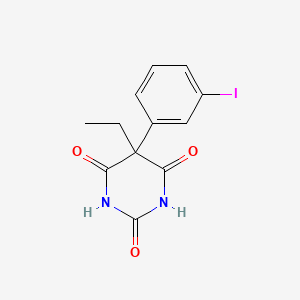
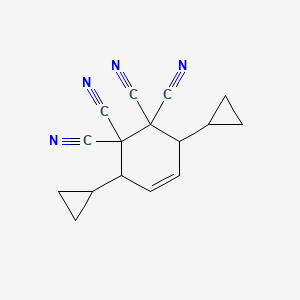
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
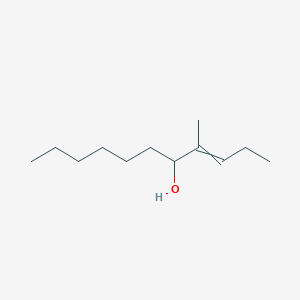
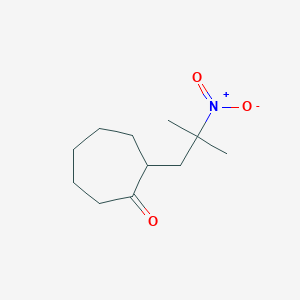

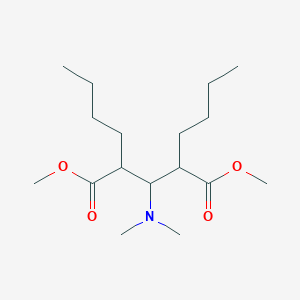
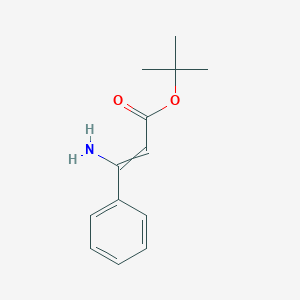
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
